Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate
Description
Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the 3-position and a fluorine (-F) atom at the 4-position, linked to a methyl ester moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly in drug precursor synthesis. Its fluorine substitution enhances metabolic stability and lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and reactivity .
Properties
IUPAC Name |
methyl 2-(4-fluoro-3-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWVNPXTZINRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate typically involves the esterification of (4-Fluoro-3-hydroxyphenyl) acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Fluoro-3-oxophenyl) acetic acid or (4-Fluoro-3-hydroxyphenyl) acetic acid.
Reduction: Formation of (4-Fluoro-3-hydroxyphenyl) ethanol.
Substitution: Formation of various substituted phenylacetic acid esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The fluorine atom can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues of methyl 2-(4-fluoro-3-hydroxyphenyl)acetate, highlighting substituent variations and their implications:
Key Observations:
Substituent Position: The 3-OH group in the target compound enhances hydrogen bonding compared to 2-OH analogues (e.g., methyl 2-(2-hydroxyphenyl)acetate), which may improve aqueous solubility . 4-Fluorine substitution increases lipophilicity and metabolic stability, as seen in fluorinated azo dyes with enhanced carcinogenicity .
Amino substitution (e.g., ethyl 2-(3-amino-4-hydroxyphenyl)acetate) introduces basicity, enabling interactions with biological targets in antimicrobial agents .
Ester Group: Ethyl esters (e.g., ethyl 2-(3-amino-4-hydroxyphenyl)acetate) may exhibit slower hydrolysis rates compared to methyl esters, affecting bioavailability .
Physicochemical Properties
Limited experimental data are available for this compound, but comparisons can be inferred from analogues:
- Solubility : The 3-OH and 4-F substituents likely confer moderate aqueous solubility, balancing hydrophilic (OH) and lipophilic (F) contributions. In contrast, methyl 2-(4-hydroxy-3-methylphenyl)acetate (3-CH3) is more hydrophobic .
- Stability : Fluorine’s electron-withdrawing effect stabilizes the ester group against hydrolysis, similar to fluorinated azo dyes with prolonged metabolic persistence .
Biological Activity
Methyl 2-(4-fluoro-3-hydroxyphenyl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a fluorine atom and a hydroxyl group on the aromatic ring. Its chemical formula is . The specific positioning of these functional groups contributes to its unique reactivity and biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and fluorine groups allow for the formation of hydrogen bonds, which can modulate biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to receptors, potentially influencing signal transduction pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells. This suggests a potential role in managing inflammatory diseases.
Case Studies
- In Vivo Studies : A comparative study using immunocompromised mouse models demonstrated that this compound effectively reduced tumor growth by modulating immune responses.
- Cytotoxicity Tests : Cytotoxicity assays revealed that at higher concentrations, the compound exhibited significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Activity | IC50 Value |
|---|---|---|
| Methyl 2-(3-amino-4-hydroxyphenyl)acetate | Moderate cytotoxicity | 7.15 µM |
| Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride | High cytotoxicity | 2.45 µM |
This comparison underscores the distinct biological profile of this compound relative to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
